molecular formula C4H8O5 B086229 (2R,3R)-2,3,4-trihydroxybutanoic acid CAS No. 13752-84-6

(2R,3R)-2,3,4-trihydroxybutanoic acid

Cat. No. B086229
CAS RN: 13752-84-6
M. Wt: 136.1 g/mol
InChI Key: JPIJQSOTBSSVTP-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2,3,4-trihydroxybutanoic acid, commonly known as erythritol, is a sugar alcohol that is widely used as a natural sweetener in the food industry. It is a low-calorie sweetener with a sweetness level similar to that of table sugar. Erythritol is also used in various pharmaceutical and cosmetic products due to its unique properties.

Scientific Research Applications

Role in Inhibition of Renin and Peptide Synthesis

(2R,3R)-2,3,4-Trihydroxybutanoic acid plays a crucial role in the synthesis of renin inhibitory peptides. These peptides, containing this acid as a dipeptide isostere, act as potent inhibitors of human plasma renin, a key enzyme in the renin-angiotensin system affecting blood pressure and fluid balance (Thaisrivongs et al., 1987).

Enoyl-CoA Hydratase Reaction Study

The stereospecificity of (2R,3R)-2,3,4-Trihydroxybutanoic acid was examined in the context of enoyl-CoA hydratase reactions. These reactions are significant in fatty acid metabolism and involve detailed stereochemical considerations, as evidenced by research on the specific hydration of 3-hydroxybutyric acid derivatives (Willadsen & Eggerer, 1975).

Isolation from Water-Stressed Chickpea

This compound was identified in the leaves of water-stressed chickpea plants, indicating its potential role in plant stress responses. The study implies its possible significance in broader botanical and agricultural research, especially under stress conditions like drought (Ford, 1981).

Enzymatic Substrate Specificity

In studies involving αβ-dihydroxyacid dehydratase from Salmonella typhimurium, various analogues of (2R,3R)-2,3,4-Trihydroxybutanoic acid were synthesized and tested. This research has implications for understanding the enzymatic pathways in bacteria, especially in the context of isoleucine-valine biosynthesis (Armstrong et al., 1985).

Implications in Carboxypeptidase A Inhibition

The compound has been evaluated as a potential inhibitor for carboxypeptidase A (CPA), a significant enzyme in protein metabolism. The study of its isomers in inhibitory activities contributes to understanding enzyme inhibition and can be useful in drug discovery (Park & Kim, 2001).

properties

CAS RN

13752-84-6

Product Name

(2R,3R)-2,3,4-trihydroxybutanoic acid

Molecular Formula

C4H8O5

Molecular Weight

136.1 g/mol

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1

InChI Key

JPIJQSOTBSSVTP-PWNYCUMCSA-N

Isomeric SMILES

C([C@H]([C@H](C(=O)O)O)O)O

SMILES

C(C(C(C(=O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)O

melting_point

100-102°C

Other CAS RN

13752-84-6

physical_description

Solid

synonyms

erythronic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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